molecular formula C13H19NO5 B1428088 [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol CAS No. 1443982-12-4

[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

Cat. No.: B1428088
CAS No.: 1443982-12-4
M. Wt: 269.29 g/mol
InChI Key: KYVOORLWFWNIFG-UHFFFAOYSA-N
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Description

[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol is an organic compound with a complex structure that includes methoxy, methylbutoxy, and nitrophenyl groups

Preparation Methods

The synthesis of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol typically involves multiple steps, including the introduction of methoxy and nitro groups, as well as the formation of the methylbutoxy side chain. Common synthetic routes may involve the use of reagents such as sodium methoxide, nitric acid, and methylbutanol under controlled conditions to achieve the desired product. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde, depending on the conditions and reagents used.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives. For example, if the compound is used as a drug, it may bind to a receptor and modulate its activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol include:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

These compounds share structural similarities, such as the presence of methoxy and nitro groups, but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVOORLWFWNIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
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[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
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[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

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